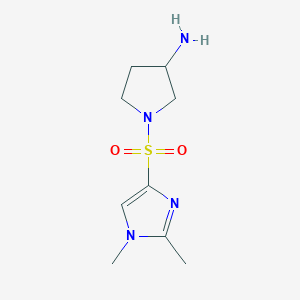
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amin ist eine Verbindung, die sowohl einen Imidazol- als auch einen Pyrrolidinring enthält. Der Imidazolring ist ein fünfgliedriger Heterocyclus, der zwei Stickstoffatome enthält, während der Pyrrolidinring ein gesättigter fünfgliedriger Ring ist, der ein Stickstoffatom enthält.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Eine gängige Methode beinhaltet die Cyclisierung von Amido-Nitrilen zur Bildung des Imidazolrings, gefolgt von Sulfonierung und anschließendem Einführen des Pyrrolidinrings .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnte die Verwendung von Durchflussreaktoren für den Cyclisierungsschritt und die Verwendung effizienter Katalysatoren für die Sulfonierung und die Einführung des Pyrrolidinrings gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Der Imidazolring kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Sulfonylgruppe kann zu einem Sulfid reduziert werden.
Substitution: Die Wasserstoffatome an den Imidazol- und Pyrrolidinringen können durch verschiedene funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und organometallische Reagenzien.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation des Imidazolrings zur Bildung von Imidazol-N-Oxiden führen, während die Reduktion der Sulfonylgruppe zur Bildung von Sulfiden führen kann.
Wissenschaftliche Forschungsanwendungen
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Es kann als Sonde verwendet werden, um die Funktion von Imidazol-haltigen Enzymen zu untersuchen.
Industrie: Es kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Imidazolring kann mit Metallionen und Enzymen interagieren, während die Sulfonylgruppe starke Wasserstoffbrückenbindungen mit biologischen Molekülen bilden kann. Der Pyrrolidinring kann die Bindungsaffinität und -spezifität der Verbindung für ihre Zielstrukturen verbessern.
Wissenschaftliche Forschungsanwendungen
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the function of imidazole-containing enzymes.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the sulfonyl group can form strong hydrogen bonds with biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan: Diese Verbindung enthält einen Diazepanring anstelle eines Pyrrolidinrings.
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-piperidin: Diese Verbindung enthält einen Piperidinring anstelle eines Pyrrolidinrings.
Einzigartigkeit
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amin ist aufgrund des Vorhandenseins sowohl eines Imidazol- als auch eines Pyrrolidinrings einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen können. Die Kombination dieser beiden Ringe kann die Stabilität, die Bindungsaffinität und die Spezifität der Verbindung für ihre Zielstrukturen verbessern.
Eigenschaften
Molekularformel |
C9H16N4O2S |
|---|---|
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H16N4O2S/c1-7-11-9(6-12(7)2)16(14,15)13-4-3-8(10)5-13/h6,8H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
UUWBYLUBIBYYAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


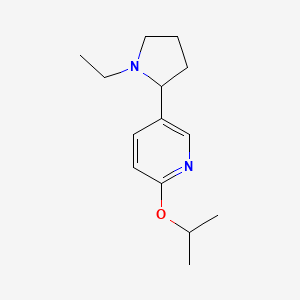
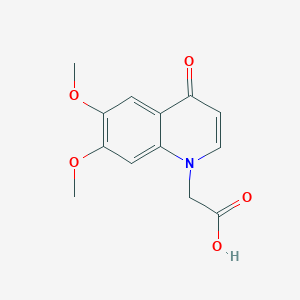
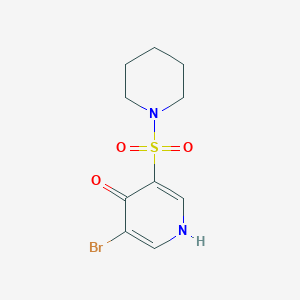


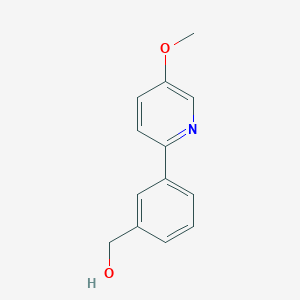


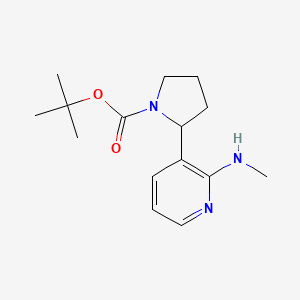
![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)




